molecular formula C6H5BrN4 B6262200 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1342583-98-5

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Katalognummer B6262200
CAS-Nummer: 1342583-98-5
Molekulargewicht: 213
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound . It is a derivative of the triazolopyrazine family . Triazolopyrazines are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of triazolopyrazines involves aromatic nucleophilic substitution . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazines include aromatic nucleophilic substitution . In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Triazolopyrazines, including the 8-bromo-3-methyl variant, are pivotal in the synthesis of pharmaceuticals due to their structural significance in medicinal chemistry. They serve as key intermediates in the production of drugs with various therapeutic potentials, such as antifungal, antibacterial, and anticancer agents . The bromine and methyl groups in this compound can be strategically manipulated to create novel pharmacophores.

Cancer Research

In cancer research, derivatives of triazolopyrazine have been evaluated for their inhibitory activities against specific kinases like c-Met/VEGFR-2 . These kinases play crucial roles in cancer cell proliferation and angiogenesis. The 8-bromo-3-methyl group could potentially enhance the binding affinity of these inhibitors, offering a pathway for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of triazolopyrazines are well-documented, with applications in combating a range of bacterial and fungal pathogens . The structural diversity afforded by the 8-bromo-3-methyl group can lead to the discovery of new antimicrobial agents, particularly against drug-resistant strains.

Material Science

Triazolopyrazines are also explored in material science for their potential use in organic electronic devices . The electronic properties of these compounds can be fine-tuned by substituting different functional groups, such as the 8-bromo-3-methyl moiety, to develop materials with desirable conductive or semiconductive characteristics.

Enzyme Inhibition

This compound class has been studied for its role as enzyme inhibitors, which is crucial for the treatment of various diseases . The 8-bromo-3-methyl group could be essential in designing enzyme inhibitors with high specificity and potency, contributing to the development of targeted therapies.

Neurological Disorders

Research into neurological disorders has benefited from triazolopyrazines due to their potential anticonvulsant properties . Modifying the core structure with an 8-bromo-3-methyl group may lead to new treatments for conditions such as epilepsy and other seizure-related disorders.

Diabetes Management

The triazolopyrazine scaffold is a key component in drugs like sitagliptin phosphate, used for managing type II diabetes mellitus . The addition of the 8-bromo-3-methyl group to this framework could result in the development of new antidiabetic medications with improved efficacy.

Chemical Research and Development

In chemical R&D, the 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine serves as a versatile building block for the synthesis of complex molecules . Its reactivity and stability under various conditions make it an invaluable asset for creating a wide array of chemical entities.

Zukünftige Richtungen

The future directions for “8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” could involve further exploration of its potential applications in medicinal chemistry, given the wide range of biological activities exhibited by triazolopyrazines . Further studies could also focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-a]pyrazine-based drugs for the treatment of multifunctional diseases .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves the reaction of 3-methyl-1H-pyrazole with 2,4,6-tribromo-1,3,5-triazine followed by dehydrohalogenation to form the target compound.", "Starting Materials": [ "3-methyl-1H-pyrazole", "2,4,6-tribromo-1,3,5-triazine", "Sodium hydroxide", "Dimethyl sulfoxide (DMSO)", "Acetone" ], "Reaction": [ "Step 1: Dissolve 3-methyl-1H-pyrazole (1.0 g, 10.3 mmol) in DMSO (10 mL) and add 2,4,6-tribromo-1,3,5-triazine (3.0 g, 8.7 mmol) to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and extract with acetone (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in a mixture of acetone and water (1:1, 20 mL) and add sodium hydroxide (1.0 g, 25 mmol) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid (10%, 20 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the target compound as a yellow solid (yield: 70-80%)." ] }

CAS-Nummer

1342583-98-5

Produktname

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Molekularformel

C6H5BrN4

Molekulargewicht

213

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.